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molecular formula C14H20N2O4S B052293 1-(4-Ethoxy-3-formylphenylsulfonyl)-4-methylpiperazine CAS No. 332374-42-2

1-(4-Ethoxy-3-formylphenylsulfonyl)-4-methylpiperazine

Cat. No. B052293
M. Wt: 312.39 g/mol
InChI Key: PZZJTXYBHOEFPL-UHFFFAOYSA-N
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Patent
US06730786B2

Procedure details

MnO2 (100 g, 1.15 mol) was loaded into a flask, followed by 1-(4-ethoxy-3-hydroxymethylphenylsulfonyl)-4-methylpiperazine (15 g, 0.05 mol, from step (b) above). This was washed with acetone (150 mL) and the suspension stirred for 3 hours. The MnO2 was filtered off onto Celite® and the filtrate concentrated under vacuum to give a pale yellow oil. This was recrystallised from toluene to give the title compound as a pale green solid (7.4 g, 47%).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
catalyst
Reaction Step Two
Yield
47%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:14]=[CH:13][C:12]([S:15]([N:18]2[CH2:23][CH2:22][N:21]([CH3:24])[CH2:20][CH2:19]2)(=[O:17])=[O:16])=[CH:11][C:5]=1[C:6](OCC)=[O:7])[CH3:2]>O=[Mn]=O>[CH2:1]([O:3][C:4]1[CH:14]=[CH:13][C:12]([S:15]([N:18]2[CH2:23][CH2:22][N:21]([CH3:24])[CH2:20][CH2:19]2)(=[O:16])=[O:17])=[CH:11][C:5]=1[CH:6]=[O:7])[CH3:2]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C)OC1=C(C(=O)OCC)C=C(C=C1)S(=O)(=O)N1CCN(CC1)C
Step Two
Name
Quantity
100 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Stirring
Type
CUSTOM
Details
the suspension stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
This was washed with acetone (150 mL)
FILTRATION
Type
FILTRATION
Details
The MnO2 was filtered off onto Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give a pale yellow oil
CUSTOM
Type
CUSTOM
Details
This was recrystallised from toluene

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC1=C(C=C(C=C1)S(=O)(=O)N1CCN(CC1)C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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